4-Fluoro-1-methyl-1H-indazole

Übersicht

Beschreibung

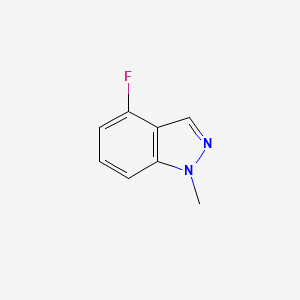

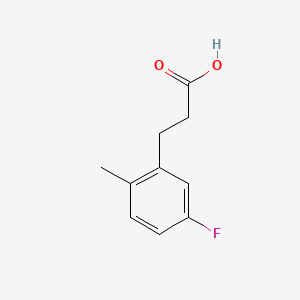

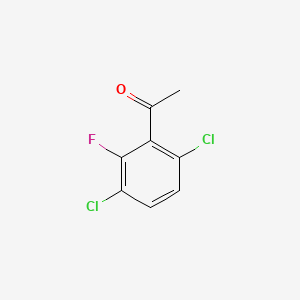

4-Fluoro-1-methyl-1H-indazole is a fluorinated indazole heterocyclic aromatic compound . It consists of a fluoride substituent at the 4-position with the pyrazole fused to a benzene ring . It has a molecular weight of 150.16 .

Synthesis Analysis

Indazole derivatives have been synthesized using various methods. Some strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds . 4-Fluoro-1H-indazole can be further functionalized via nucleophilic aromatic substitution reactions .Molecular Structure Analysis

Indazoles are nitrogen-containing heterocyclic compounds bearing a bicyclic ring structure made up of a pyrazole ring and a benzene ring . Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole. Since 1H-indazole is more thermodynamically stable than 2H-indazole, it is the predominant tautomer .Chemical Reactions Analysis

The synthesis of indazoles involves various chemical reactions. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .Physical And Chemical Properties Analysis

4-Fluoro-1-methyl-1H-indazole has a molecular weight of 150.16 . It is a solid at room temperature .Wissenschaftliche Forschungsanwendungen

Dye-Sensitized Solar Cells (DSSCs)

4-Fluoro-1-methyl-1H-indazole has applications in the field of renewable energy, particularly in dye-sensitized solar cells (DSSCs). Its highly conjugated structure allows it to be used in DSSCs, where it can coordinate to metal centers like Ir, Ln, and Eu to form photosensitizers. These photosensitizers are crucial for the efficient transfer of energy from the ligand to the metal, which is a key process in solar energy conversion .

Medicinal Chemistry

This compound is part of the indazole family, which includes molecules with a wide range of medicinal applications. Indazoles are known for their antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial properties. The 4-fluoro substitution on the indazole ring can potentially enhance these properties or confer additional pharmacological activities .

HIV Protease Inhibitors

Indazole derivatives have been investigated for their potential use as HIV protease inhibitors. These inhibitors are essential for preventing the replication of HIV by targeting the protease enzyme, which is necessary for the maturation of infectious viral particles .

Serotonin Receptor Antagonists

Compounds containing an indazole fragment have been applied in producing serotonin receptor antagonists. These antagonists can be used to treat various psychiatric disorders by modulating serotonin levels in the brain .

Aldol Reductase Inhibitors

Aldol reductase inhibitors are another application of indazole derivatives. These inhibitors can be used to manage complications related to diabetes by preventing the accumulation of sorbitol, which is produced through the reduction of glucose by aldol reductase .

Acetylcholinesterase Inhibitors

Indazole-containing compounds have also been used as acetylcholinesterase inhibitors. These inhibitors are important for treating neurodegenerative diseases like Alzheimer’s by preventing the breakdown of acetylcholine, a neurotransmitter involved in memory and cognition .

Sodium Channel Modulators

Recent advances have shown that 4-substituted indazole analogs exhibit activity at sodium channels like Na v 1.7. These channels are targets for pain management therapies, and modulating them can lead to new treatments for chronic pain conditions .

Wirkmechanismus

Target of Action

4-Fluoro-1-methyl-1H-indazole is a highly conjugated molecule that can coordinate to metal centers such as Ir, Ln, and Eu . This coordination allows it to form either heteroleptic or homoleptic triplet photosensitizers . Indazole-containing compounds have been employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases . They also play a role in the inhibition, regulation, and/or modulation of CHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk .

Mode of Action

The mode of action of 4-Fluoro-1-methyl-1H-indazole involves its interaction with its targets, leading to changes in cellular processes. The compound’s ability to form triplet photosensitizers through coordination to metal centers allows for an efficient ligand to metal energy transfer process . This energy transfer process is crucial in its role as a photosensitizer in dye-sensitized solar cells (DSSCs) .

Biochemical Pathways

The biochemical pathways affected by 4-Fluoro-1-methyl-1H-indazole are primarily those involving its targets. For instance, its inhibition of phosphoinositide 3-kinase δ can affect the PI3K/AKT/mTOR pathway, which plays a crucial role in cell cycle progression, growth, and survival . Its modulation of CHK1, CHK2, and h-sgk kinases can also impact various cellular processes, including cell volume regulation and response to DNA damage .

Result of Action

The molecular and cellular effects of 4-Fluoro-1-methyl-1H-indazole’s action depend on its specific targets and the pathways they are involved in. For example, its inhibition of phosphoinositide 3-kinase δ can lead to decreased cell proliferation and increased apoptosis in certain cancer cells . Its modulation of CHK1, CHK2, and h-sgk kinases can also influence cell cycle progression and the cellular response to DNA damage .

Eigenschaften

IUPAC Name |

4-fluoro-1-methylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2/c1-11-8-4-2-3-7(9)6(8)5-10-11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMBZCBOBAXOMTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=N1)C(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30671989 | |

| Record name | 4-Fluoro-1-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30671989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-1-methyl-1H-indazole | |

CAS RN |

1092961-07-3 | |

| Record name | 4-Fluoro-1-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30671989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-Fluoro-4-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1390452.png)

![3-[4-Fluoro-2-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1390469.png)

![Furo[3,2-b]pyridin-7-amine](/img/structure/B1390470.png)

![3-[3-Fluoro-5-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1390473.png)